Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-
Description
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- (CAS: 1027333-15-8) is a spirocyclic compound featuring a 1,9-diazaspiro[5.5]undecane core substituted with a benzyl group at the 9-position and a trifluoroethanone moiety at the 1-position . The molecular formula is C₁₈H₂₆N₂O, with a molecular weight of 286.4 g/mol . The diazaspiro scaffold confers conformational rigidity, which enhances binding specificity to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity . This compound is primarily used in pharmaceutical research, particularly for exploring therapies targeting cell signaling pathways, pain, and immune disorders .
Properties
IUPAC Name |
1-(9-benzyl-1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c19-18(20,21)16(24)23-11-5-4-8-17(23)9-12-22(13-10-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYXEDAQKNSIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCN(CC2)CC3=CC=CC=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- typically involves multi-step organic reactions. The process begins with the formation of the diazaspiro core, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoroacetic anhydride and benzylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The diazaspiro core may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The dioxo-dicarbonitrile derivative (CAS: 189333-46-8) exhibits higher molecular weight and polarity due to additional functional groups, which may limit blood-brain barrier penetration compared to the target compound .
Functional Analogues with Trifluoroethanone Moieties
Table 2: Trifluoromethyl-Containing Compounds
Key Observations :
- The indole and pyridine derivatives demonstrate the versatility of the trifluoroethanone group in targeting diverse biological pathways, such as apoptosis (indole) and CNS disorders (pyridine) .
Biological Activity
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, particularly its interaction with enzymes, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H18F3N2O
- Molecular Weight: 300.31 g/mol
- CAS Number: 1148044-32-9
The compound features a trifluoromethyl group which enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds similar to Ethanone, particularly those containing trifluoromethyl groups, often exhibit significant interactions with enzymes such as acetylcholinesterase (AChE). A study on structurally related trifluoroacetophenones highlighted their role as potent inhibitors of AChE through slow-binding mechanisms. This inhibition is characterized by a gradual establishment of equilibrium between the enzyme and the inhibitor .
Enzyme Inhibition Studies
Kinetic Studies:
Kinetic studies have shown that the inhibition of AChE by fluorinated ketones follows a competitive inhibition model. The binding process involves an initial reversible interaction followed by a slow acylation of the active site serine residue, leading to the formation of a hemiketal intermediate that eventually undergoes deacylation .
Table 1: Kinetic Parameters for AChE Inhibition
| Compound | Ki (M) | t_diss (h) | Mechanism Type |
|---|---|---|---|
| TFK | 2.8 | Slow-binding | |
| TMTFA | 19 | Slow-binding |
Case Studies
Case Study 1: Inhibition Profile of TFK
In a comparative study, TFK exhibited a slow-binding inhibition profile against AChE from Torpedo californica. The study utilized molecular docking simulations to illustrate how TFK binds to the peripheral anionic site before transitioning to the catalytic site, mimicking substrate interactions at the transition state .
Case Study 2: Modulation of Phosphorylation
Another investigation focused on the effect of pre-incubation with TFK on AChE phosphorylation in the presence of organophosphate compounds (CSP and paraoxon). The results indicated that TFK could modulate the inhibitory effects of these organophosphates, suggesting potential protective roles against enzyme phosphorylation under specific conditions .
Research Findings
Recent findings emphasize the importance of trifluoromethylated compounds in pharmacology due to their unique binding characteristics and prolonged pharmacological effects. The slow-binding nature allows for sustained inhibition, which could be advantageous in therapeutic applications targeting neurodegenerative diseases where AChE plays a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
